2-((phenylamino)methyl)-6,7-dihydropyrido[3,2,1-ij]quinolin-3(5H)-one
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Overview
Description
2-((phenylamino)methyl)-6,7-dihydropyrido[3,2,1-ij]quinolin-3(5H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by a fused ring system that includes a pyridine and quinoline moiety, making it a valuable scaffold for the development of new pharmaceuticals and chemical entities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((phenylamino)methyl)-6,7-dihydropyrido[3,2,1-ij]quinolin-3(5H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminobenzophenone with an appropriate aldehyde, followed by cyclization and reduction steps. The reaction conditions often require the use of acidic or basic catalysts, elevated temperatures, and inert atmospheres to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-((phenylamino)methyl)-6,7-dihydropyrido[3,2,1-ij]quinolin-3(5H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include various substituted quinoline and dihydroquinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-((phenylamino)methyl)-6,7-dihydropyrido[3,2,1-ij]quinolin-3(5H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a lead compound for developing new drugs targeting various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-((phenylamino)methyl)-6,7-dihydropyrido[3,2,1-ij]quinolin-3(5H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyjulolidine: This compound shares a similar quinoline structure but with different functional groups.
Quinolin-8-ol: Another related compound with a hydroxyl group at the 8-position of the quinoline ring
Uniqueness
2-((phenylamino)methyl)-6,7-dihydropyrido[3,2,1-ij]quinolin-3(5H)-one is unique due to its specific substitution pattern and fused ring system, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H18N2O |
---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
3-(anilinomethyl)-1-azatricyclo[7.3.1.05,13]trideca-3,5(13),6,8-tetraen-2-one |
InChI |
InChI=1S/C19H18N2O/c22-19-16(13-20-17-9-2-1-3-10-17)12-15-7-4-6-14-8-5-11-21(19)18(14)15/h1-4,6-7,9-10,12,20H,5,8,11,13H2 |
InChI Key |
PHNBSHZEVFUWPS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC3=C2N(C1)C(=O)C(=C3)CNC4=CC=CC=C4 |
Origin of Product |
United States |
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